molecular formula C24H30O5 B14754305 Deflectin 2a CAS No. 79495-62-8

Deflectin 2a

Cat. No.: B14754305
CAS No.: 79495-62-8
M. Wt: 398.5 g/mol
InChI Key: HEDXHFZUZSYLJP-OWJWWREXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deflectin 2a is synthesized through the fermentation of Aspergillus deflectus. The fungus is cultivated on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate the deflectin compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Deflectin 2a undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products:

Scientific Research Applications

Deflectin 2a has a wide range of scientific research applications, including:

Mechanism of Action

Deflectin 2a exerts its effects by interacting with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include enzymes and structural proteins involved in maintaining cell membrane stability. The pathways involved in its mechanism of action are primarily related to membrane disruption and inhibition of essential cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct physical and chemical properties. Its 2-methyl branch differentiates it from other deflectins and contributes to its specific reactivity and biological activity .

Properties

CAS No.

79495-62-8

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldecanoyl]furo[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C24H30O5/c1-5-6-7-8-9-10-11-15(2)22(26)20-21-18-14-28-16(3)12-17(18)13-19(25)24(21,4)29-23(20)27/h12-15H,5-11H2,1-4H3/t15-,24-/m0/s1

InChI Key

HEDXHFZUZSYLJP-OWJWWREXSA-N

Isomeric SMILES

CCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C

Canonical SMILES

CCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.